Cas no 2229423-35-0 (3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid)

3-アミノ-1-(6-ブロモピリジン-2-イル)シクロブタン-1-カルボン酸は、複雑な医薬品中間体や有機合成において重要な役割を果たす化合物です。その特徴的な構造は、シクロブタン環とブロモピリジン基が結合しており、高い分子多様性を提供します。アミノ基とカルボキシル基の存在により、さらなる官能基化やペプチド結合形成が可能で、医薬品開発におけるキー中間体として有用です。特にブロモ基はパラジウムカップリング反応に適しており、複雑な骨格構築に活用できます。高い純度と安定性を備え、創薬研究や材料科学分野での応用が期待されます。

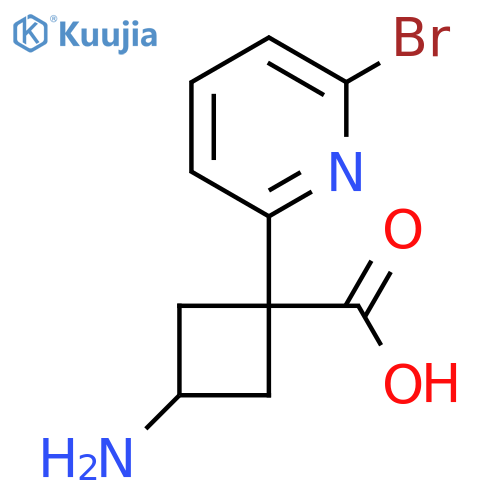

2229423-35-0 structure

商品名:3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid

- 2229423-35-0

- EN300-1919850

-

- インチ: 1S/C10H11BrN2O2/c11-8-3-1-2-7(13-8)10(9(14)15)4-6(12)5-10/h1-3,6H,4-5,12H2,(H,14,15)

- InChIKey: FZJQJDPVTOSHCQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C2(C(=O)O)CC(C2)N)=N1

計算された属性

- せいみつぶんしりょう: 270.00039g/mol

- どういたいしつりょう: 270.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 76.2Ų

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919850-2.5g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 2.5g |

$3332.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-5.0g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 5g |

$4930.0 | 2023-05-31 | ||

| Enamine | EN300-1919850-10.0g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 10g |

$7312.0 | 2023-05-31 | ||

| Enamine | EN300-1919850-0.05g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 0.05g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-0.5g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 0.5g |

$1632.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-1g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 1g |

$1701.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-5g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 5g |

$4930.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-1.0g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 1g |

$1701.0 | 2023-05-31 | ||

| Enamine | EN300-1919850-10g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 10g |

$7312.0 | 2023-09-17 | ||

| Enamine | EN300-1919850-0.1g |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |

2229423-35-0 | 0.1g |

$1496.0 | 2023-09-17 |

3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

2229423-35-0 (3-amino-1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylic acid) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量